3-(1H-tetrazol-1-il)fenol

Descripción general

Descripción

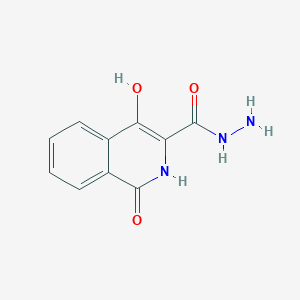

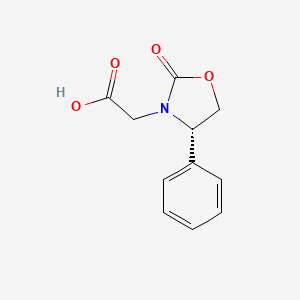

3-(1H-tetrazol-1-yl)phenol, also known as 3-phenyltetrazole, is a heterocyclic aromatic compound with a unique chemical structure. It is a white, crystalline solid with a melting point of 110-112 °C. It is primarily used in organic synthesis and as an intermediate in the preparation of pharmaceuticals, dyes, and other chemicals. 3-phenyltetrazole has also been used in scientific research as a biochemical probe to study the effects of certain enzymes and proteins on cellular processes.

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

3-(1H-tetrazol-1-il)fenol se utiliza en la investigación farmacéutica debido a su similitud estructural con los tetrazoles, que son conocidos por su amplia gama de actividades biológicas. Estas actividades incluyen propiedades antibacterianas, antifúngicas, antitumorales, analgésicas, antiinflamatorias y antihipertensivas . La capacidad del compuesto para actuar como un bioisóstero para los ácidos carboxílicos lo hace valioso para el diseño de fármacos, lo que podría mejorar la biodisponibilidad de los productos farmacéuticos.

Química de Materiales

En la química de materiales, el anillo de tetrazol rico en electrones de este compuesto puede contribuir al desarrollo de nuevos materiales. Su estructura plana y su capacidad para estabilizar la repulsión electrostática mediante la deslocalización de electrones lo hacen ventajoso para las interacciones receptor-ligando, que son cruciales en la ciencia de los materiales .

Síntesis Orgánica

This compound sirve como intermediario en la síntesis orgánica. La parte de tetrazol se utiliza a menudo en la síntesis de oligonucleótidos como un activador ácido del proceso de acoplamiento, que es esencial para construir secuencias de ADN o ARN en un entorno de laboratorio .

Investigación Proteómica

Este compuesto se utiliza en la investigación proteómica, donde puede desempeñar un papel en el estudio de la expresión y función de las proteínas. Su estructura molecular permite posibles interacciones con las proteínas, lo que puede ser útil para comprender los mecanismos de la enfermedad e identificar objetivos terapéuticos .

Química Supramolecular

El anillo de tetrazol en this compound puede formar enlaces de hidrógeno, lo que lo convierte en un candidato para la construcción de estructuras supramoleculares. Estas estructuras tienen aplicaciones en la creación de ensamblajes moleculares complejos que pueden utilizarse en nanotecnología y procesos de reconocimiento molecular .

Biología Química

En la biología química, el anillo de tetrazol del compuesto puede utilizarse para la bioconjugación, uniendo biomoléculas para diversas aplicaciones, incluida la administración dirigida de fármacos y los ensayos de diagnóstico .

Imágenes Fluorescentes

Debido a sus propiedades químicas únicas, this compound puede utilizarse en técnicas de imágenes fluorescentes. Potencialmente podría modificarse para actuar como una sonda fluorescente, ayudando en la visualización de procesos biológicos .

Diseño y Optimización de Fármacos

El compuesto está involucrado en estrategias de diseño de fármacos basado en la estructura (SBDD). Se puede utilizar para optimizar la interacción entre moléculas pequeñas y proteínas diana, mejorando la eficacia y la especificidad de los agentes terapéuticos .

Safety and Hazards

Mecanismo De Acción

Target of Action

Tetrazole derivatives, such as oteseconazole, are known to target fungal cyp51 . CYP51, also known as 14α demethylase, participates in the formation of ergosterol, a compound that plays a vital role in the integrity of cell membranes .

Mode of Action

For instance, oteseconazole, a tetrazole derivative, binds and inhibits CYP51, thereby blocking the formation of ergosterol . This action disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

Based on the action of similar tetrazole derivatives, it can be inferred that the compound might affect the ergosterol synthesis pathway in fungi . By inhibiting the enzyme CYP51, the compound could potentially disrupt the production of ergosterol, leading to alterations in cell membrane integrity and ultimately cell death .

Result of Action

Based on the effects of similar tetrazole derivatives, it can be inferred that the compound might lead to the disruption of fungal cell membrane integrity, resulting in cell death .

Análisis Bioquímico

Biochemical Properties

3-(1H-tetrazol-1-yl)phenol plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with xanthine oxidase, where 3-(1H-tetrazol-1-yl)phenol acts as an inhibitor . This interaction is characterized by the formation of stable hydrogen bonds with the enzyme’s active site, leading to a decrease in enzyme activity. Additionally, 3-(1H-tetrazol-1-yl)phenol has been shown to interact with cytochrome P450 enzymes, influencing their metabolic activity . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in drug discovery.

Cellular Effects

The effects of 3-(1H-tetrazol-1-yl)phenol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating these pathways, 3-(1H-tetrazol-1-yl)phenol can alter gene expression and cellular metabolism. For instance, it has been reported to upregulate antioxidant enzymes, thereby enhancing the cell’s defense mechanisms against oxidative damage . Furthermore, 3-(1H-tetrazol-1-yl)phenol affects cellular proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

At the molecular level, 3-(1H-tetrazol-1-yl)phenol exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding is facilitated by the tetrazole ring, which forms stable interactions with amino acid residues in the enzyme’s active site. Additionally, 3-(1H-tetrazol-1-yl)phenol can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in oxidative stress response, apoptosis, and cell cycle regulation.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(1H-tetrazol-1-yl)phenol in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . In vitro and in vivo studies have demonstrated that 3-(1H-tetrazol-1-yl)phenol can exert long-term effects on cellular function, including sustained upregulation of antioxidant enzymes and prolonged inhibition of target enzymes .

Dosage Effects in Animal Models

The effects of 3-(1H-tetrazol-1-yl)phenol vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and reduce oxidative stress . At higher doses, it can exhibit toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s interaction with multiple biochemical pathways, leading to an imbalance in cellular homeostasis. Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

3-(1H-tetrazol-1-yl)phenol is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the breakdown of reactive oxygen species . Additionally, 3-(1H-tetrazol-1-yl)phenol can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism.

Propiedades

IUPAC Name |

3-(tetrazol-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-7-3-1-2-6(4-7)11-5-8-9-10-11/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPLZNJTPPNNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357641 | |

| Record name | 3-(1H-tetrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125620-16-8 | |

| Record name | 3-(1H-Tetrazol-1-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125620-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-tetrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)